Acridine, 3-bromo-9-((4-(dimethylamino)butyl)amino)-5-methoxy-, dihydrochloride
Overview
Description
Acridine is a class of compounds that are derivatives of a tricyclic planar structure, which includes three linearly fused benzene rings. The compound you mentioned seems to have additional functional groups attached to the acridine core, including a bromo group, a dimethylamino group, and a methoxy group. The presence of these groups can significantly influence the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an acridine core with a bromo group at the 3-position, a dimethylamino group attached to a butyl group at the 9-position, and a methoxy group at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing nature of its substituents. The bromo group is a good leaving group, and the dimethylamino and methoxy groups are electron-donating, which could influence the sites of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and methoxy groups could enhance its solubility in polar solvents, while the bromo group could make it more dense and increase its boiling point .Scientific Research Applications
Anti-Cancer and Antitumor Applications
Acridine derivatives have been extensively studied for their potential as anti-cancer agents. For example, rhodium(II) and platinum(II) complexes with diamine-substituted acridine ligands have been synthesized, showing potential multifunctional anti-cancer properties. X-ray structural studies reveal how these complexes interact at the molecular level, suggesting a mechanism of action that could be leveraged in cancer treatment (Goodgame et al., 1990). Similarly, structure-activity relationships of acridine derivatives indicate varying levels of antitumor activity, with certain substitutions enhancing their effectiveness against specific cancer cell lines (Rewcastle et al., 1986).
DNA Interactions and Mechanisms
The interaction of acridine derivatives with DNA has been a significant area of study, suggesting mechanisms by which these compounds may exert their anti-cancer effects. For instance, the synthesis and study of DNA-intercalating agents, such as 4-hydroxymethyl-3-(alkylamino)acridines, provide insights into how these compounds bind to DNA, potentially leading to therapeutic applications (Charmantray et al., 2001). Additionally, the mutagenicity of acridine derivatives in genetic models like Neurospora crassa points to the importance of understanding the genetic impacts of these compounds (Brockman & Goben, 1965).
Biochemical Pathways and Effects
The biochemical pathways and effects of acridine derivatives have also been explored. For example, studies on the specificity of DNA intercalating compounds in controlling enzyme levels and secondary metabolites in plants provide a broader understanding of the biochemical impact of these compounds beyond their anti-cancer properties (Hadwiger & Schwochau, 1971). This research can help delineate the potential side effects and secondary targets of acridine-based treatments.
Safety And Hazards
Future Directions
properties
IUPAC Name |
zinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dichloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.3ClH.Zn/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;/h5-11H,1-4H3;3*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADJQOXWNSPOQA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10127-02-3, 5464-59-5 | |
Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10127-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zincate(1-), trichloro-, hydrogen, compd. with N,N,N′,N′-tetramethyl-3,6-acridinediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20906035 | |
Record name | Zinc chloride--N~3~,N~3~,N~6~,N~6~-tetramethylacridine-3,6-diamine--hydrogen chloride (1/2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euchrysine 3RX | |
CAS RN |
10127-02-3 | |
Record name | Euchrysine 3RX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc chloride--N~3~,N~3~,N~6~,N~6~-tetramethylacridine-3,6-diamine--hydrogen chloride (1/2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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